

Technical Support Center: Troubleshooting PROTAC Experiments with Lenalidomide-C4-NH2 hydrochloride

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Compound of Interest

Compound Name: *Lenalidomide-C4-NH2 hydrochloride*

Cat. No.: *B15619670*

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Welcome to the technical support center for researchers utilizing **Lenalidomide-C4-NH2 hydrochloride** in their Proteolysis-Targeting Chimera (PROTAC) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and interpretation of your targeted protein degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is **Lenalidomide-C4-NH2 hydrochloride** and what is its role in a PROTAC?

Lenalidomide-C4-NH2 hydrochloride is a derivative of Lenalidomide, which functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.^[1] In a PROTAC molecule, it serves as the E3 ligase ligand connected via a C4 linker to a warhead that binds your protein of interest (POI). By binding to CRBN, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

Q2: What are the best practices for handling and storing **Lenalidomide-C4-NH2 hydrochloride**?

For optimal stability, **Lenalidomide-C4-NH2 hydrochloride** should be stored at 4°C in a sealed container, away from moisture.^[1] When prepared as a stock solution in a solvent like

DMSO, it is recommended to store it at -80°C for up to six months or at -20°C for one month.[1]
It is soluble in DMSO and water, with the hydrochloride salt improving aqueous solubility.[1]

Q3: Are there known off-target effects associated with lenalidomide-based PROTACs?

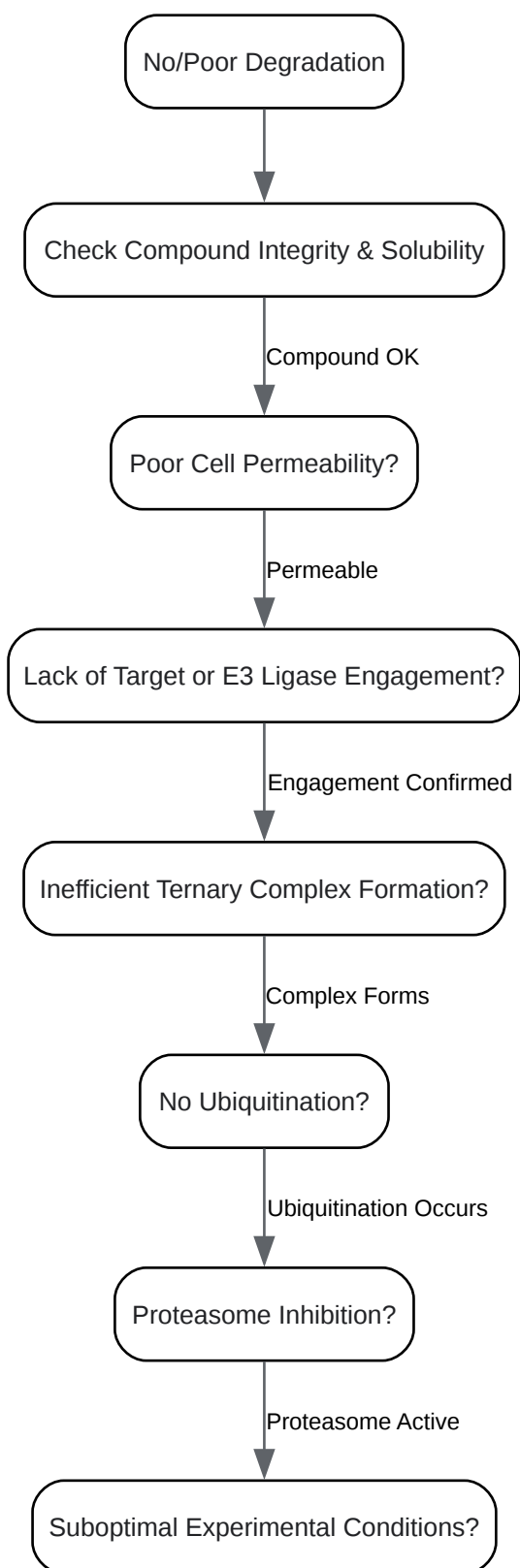
Yes, the lenalidomide moiety itself can induce the degradation of endogenous substrates of Cereblon, known as neosubstrates. These include zinc-finger transcription factors like IKZF1 and IKZF3.[2][3] This can lead to off-target effects that are independent of your intended protein of interest.[4][5] It is crucial to use appropriate controls to distinguish between on-target and off-target effects.

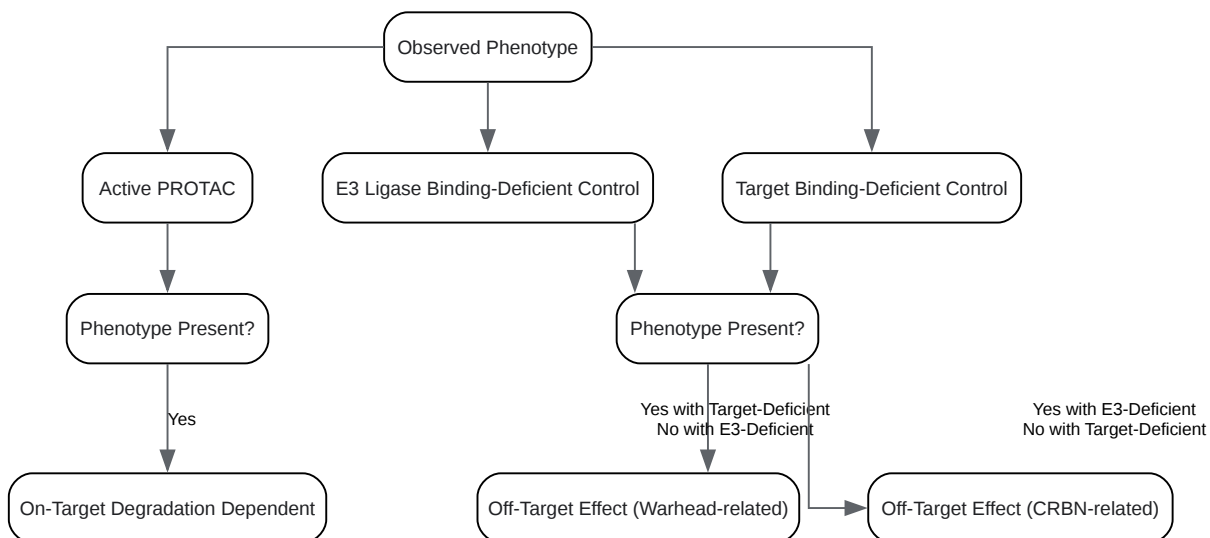
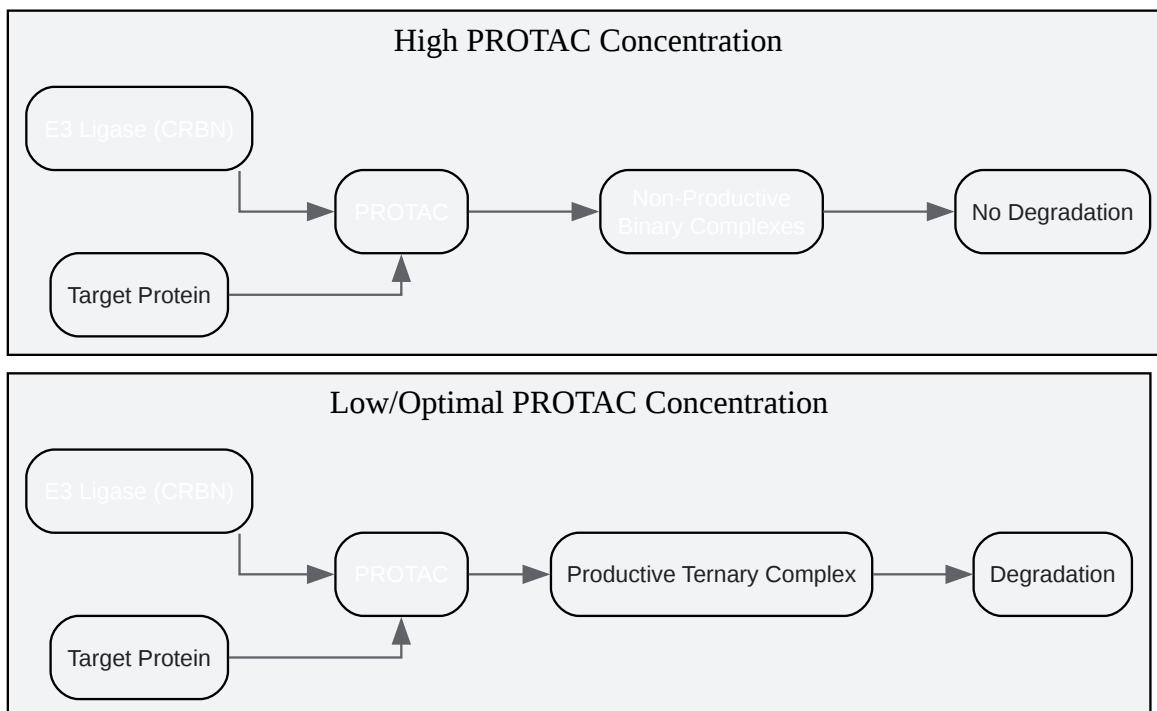
Troubleshooting Guide

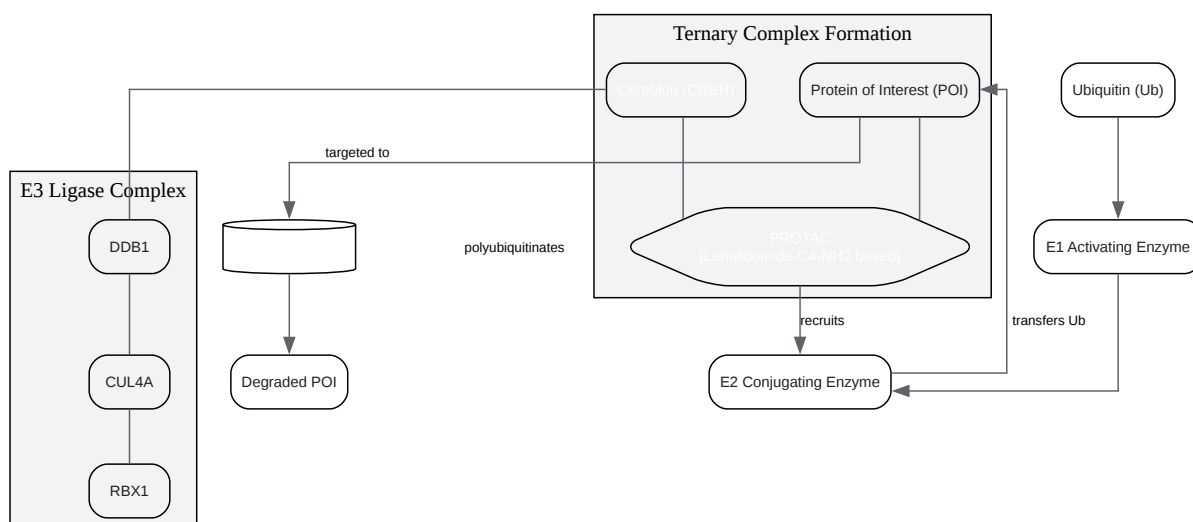
Problem 1: No or Poor Degradation of the Target Protein

Q: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?

There are several potential reasons for a lack of PROTAC efficacy. A logical workflow can help pinpoint the issue.







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